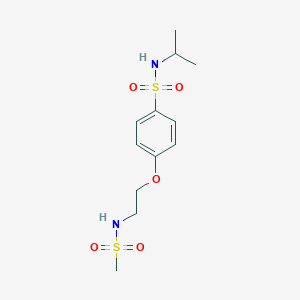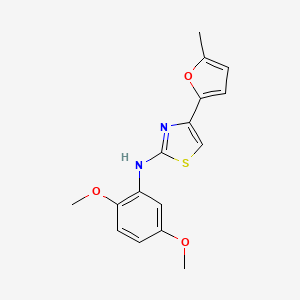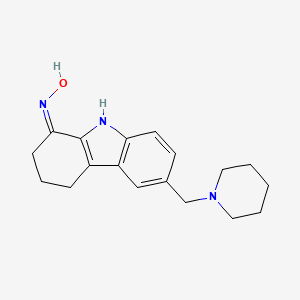
Benzenesulfonamide, N-isopropyl-4-(2-methanesulfonylaminoethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-METHANESULFONAMIDOETHOXY)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that contains multiple functional groups, including sulfonamide and ether groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHANESULFONAMIDOETHOXY)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzene sulfonic acid, which is then converted to benzene sulfonamide.
Ether Formation: The next step involves the reaction of the benzene sulfonamide with 2-chloroethanol in the presence of a base to form the 2-methanesulfonamidoethoxy group.
N-Alkylation: The final step involves the alkylation of the nitrogen atom with isopropyl bromide to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.
Substitution: The ether and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of sulfonamide-sensitive enzymes.
Protein Modification: Used in the study of protein-sulfonamide interactions.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly those targeting sulfonamide-sensitive pathways.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-METHANESULFONAMIDOETHOXY)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes that are sensitive to sulfonamide groups, thereby disrupting specific biochemical pathways. The molecular targets could include enzymes involved in folate synthesis or other metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide compound used as an antibiotic.
N-(2-Hydroxyethyl)-4-methanesulfonamidobenzene sulfonamide: A structurally similar compound with a hydroxyethyl group instead of an isopropyl group.
Uniqueness
4-(2-METHANESULFONAMIDOETHOXY)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which may confer specific reactivity and biological activity not seen in simpler sulfonamide compounds.
Propiedades
Fórmula molecular |
C12H20N2O5S2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4-[2-(methanesulfonamido)ethoxy]-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H20N2O5S2/c1-10(2)14-21(17,18)12-6-4-11(5-7-12)19-9-8-13-20(3,15)16/h4-7,10,13-14H,8-9H2,1-3H3 |
Clave InChI |
BCXXBTFSUYDUJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCCNS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B14945288.png)
![3-Bromo-N-{2-[(4-ethylphenyl)carbamoyl]phenyl}adamantane-1-carboxamide](/img/structure/B14945292.png)
![2-{[4-(Tert-butylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide](/img/structure/B14945296.png)

![N-(2,3-dichlorophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14945307.png)
![Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate](/img/structure/B14945320.png)
![1-[(3-Bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14945324.png)
![2-[1-(4-chlorophenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14945330.png)
![2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14945338.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B14945349.png)
![Methyl 3-({[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}oxy)benzoate](/img/structure/B14945354.png)
![5-Butyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B14945371.png)
![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(3-methylpent-1-yn-3-yl)acetamide](/img/structure/B14945373.png)

